molecular formula C19H23N5O3 B5339834 ETHYL 4-({2-[4-(2-PYRIMIDINYL)PIPERAZINO]ACETYL}AMINO)BENZOATE

ETHYL 4-({2-[4-(2-PYRIMIDINYL)PIPERAZINO]ACETYL}AMINO)BENZOATE

Cat. No.: B5339834
M. Wt: 369.4 g/mol
InChI Key: HJCMDPQSORJHLA-UHFFFAOYSA-N
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Description

Ethyl 4-({2-[4-(2-pyrimidinyl)piperazino]acetyl}amino)benzoate: is a complex organic compound that features a piperazine ring, a pyrimidine moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({2-[4-(2-pyrimidinyl)piperazino]acetyl}amino)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({2-[4-(2-pyrimidinyl)piperazino]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyrimidine moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine or pyrimidine derivatives.

Scientific Research Applications

Ethyl 4-({2-[4-(2-pyrimidinyl)piperazino]acetyl}amino)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-({2-[4-(2-pyrimidinyl)piperazino]acetyl}amino)benzoate involves its interaction with specific molecular targets:

Properties

IUPAC Name

ethyl 4-[[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-2-27-18(26)15-4-6-16(7-5-15)22-17(25)14-23-10-12-24(13-11-23)19-20-8-3-9-21-19/h3-9H,2,10-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCMDPQSORJHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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